Cyclopentene, 4,4-dichloro-
CAS No.: 5296-48-0
Cat. No.: VC19742201
Molecular Formula: C5H6Cl2
Molecular Weight: 137.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5296-48-0 |
|---|---|
| Molecular Formula | C5H6Cl2 |
| Molecular Weight | 137.00 g/mol |
| IUPAC Name | 4,4-dichlorocyclopentene |
| Standard InChI | InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |
| Standard InChI Key | GVZSEVSNGREDBC-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC1(Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
4,4-Dichlorocyclopentene (theoretical molecular formula: ) features a cyclopentene ring substituted with two chlorine atoms at the 4-position. This structural motif differs from closely related compounds such as 4,5-dichloro-2-(dichloromethylene)cyclopent-4-ene-1,3-dione (PubChem CID 167775), which contains additional ketone groups and a dichloromethylene substituent . The absence of oxygenated functional groups in 4,4-dichlorocyclopentene simplifies its reactivity profile compared to dione derivatives.
Stereochemical Considerations
In substituted cyclopentenes, chlorine atoms can occupy axial or equatorial positions depending on ring puckering. For example, X-ray crystallography of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one revealed a half-chair conformation stabilized by intramolecular hydrogen bonds . While no crystallographic data exists for 4,4-dichlorocyclopentene itself, analogous compounds demonstrate that steric effects from substituents significantly influence ring geometry.
Synthesis and Production Methods
Cyclization Approaches
The Japp-Klingemann reaction, involving aldol condensation of α-diketones with acetone derivatives in alkaline media, has been successfully employed for synthesizing halogenated cyclopentenones . For 4,4-dichlorocyclopentene, a potential route could involve:
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Chlorination of cyclopentene using or under controlled conditions
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Dehydrohalogenation of 1,2,4,4-tetrachloropentane
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Ring-closing metathesis of dichlorinated dienes
Reaction optimization typically requires temperature control (0–80°C) and catalysts such as Lewis acids .
Industrial Scalability
Continuous flow reactors with in-line purification systems could enhance yield and purity for large-scale production. A study on marine-derived polychlorinated cyclopentenes achieved 56% yield through recrystallization from toluene , suggesting similar purification methods might apply.
Physicochemical Properties
Thermal Characteristics
While direct data for 4,4-dichlorocyclopentene is unavailable, related compounds exhibit:
| Property | Value (Analog) | Source Compound |
|---|---|---|
| Melting Point | 229–230°C | 3,4-bis(4-Cl-Ph) derivative |
| Boiling Point | 180–185°C (est.) | Similar chlorocarbons |
| Density | 1.45–1.55 g/cm³ | PubChem data |
Solubility Profile
Chlorinated cyclopentenes generally show:
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High solubility in non-polar solvents (hexane, toluene)
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Moderate solubility in polar aprotic solvents (DMSO, DMF)
Spectroscopic Characterization
Nuclear Magnetic Resonance
Key NMR signals for chlorinated cyclopentene derivatives:
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| 2.73–3.01 ppm | Doublet | Ring methylene | |
| 137.7 ppm | Quaternary | Chlorinated C |
Mass Spectrometry
Electron ionization typically produces:
Biological Activity and Applications
Material Science Applications
The dichloromethylene group in related compounds facilitates:
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Polymer crosslinking through radical reactions
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Coordination with transition metals (Fe, Cu)
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